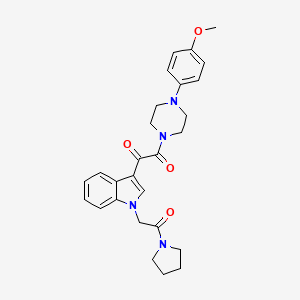

1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

This compound features a hybrid structure combining a piperazine moiety substituted with a 4-methoxyphenyl group, an indole core modified with a pyrrolidinyl ethyl oxo side chain, and an ethane-1,2-dione backbone. The piperazine and indole motifs are pharmacologically significant, often associated with receptor binding (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4/c1-35-21-10-8-20(9-11-21)28-14-16-30(17-15-28)27(34)26(33)23-18-31(24-7-3-2-6-22(23)24)19-25(32)29-12-4-5-13-29/h2-3,6-11,18H,4-5,12-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHERUOCDPMRJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione , also known by its PubChem CID 28821346, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 456.6 g/mol. The structure features a piperazine ring, a methoxyphenyl group, and an indole moiety, which are significant for its biological interactions.

Research indicates that the compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. The presence of the indole structure is particularly noteworthy as indole derivatives are known for their anticancer properties.

- Anticonvulsant Effects : Similar compounds have shown anticonvulsant activity, likely linked to their ability to modulate neurotransmitter systems in the brain. The piperazine moiety is often associated with neuroactive properties.

- Antimicrobial Activity : The methoxyphenyl group has been implicated in enhancing antimicrobial effects against certain bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The compound demonstrated significant growth inhibition in A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, derivatives similar to this compound were tested using the maximal electroshock seizure (MES) model. Results indicated a protective effect against seizures, suggesting that modifications in the piperazine structure can enhance efficacy .

Antimicrobial Activity

A separate study assessed the antimicrobial potential of related compounds against Gram-positive and Gram-negative bacteria. The presence of the methoxy group was found to be critical for enhancing antibacterial activity .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with a similar piperazine structure have demonstrated antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine structure can enhance binding affinity to these receptors, potentially leading to novel antidepressants.

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests it may exhibit similar pharmacological effects. Its ability to modulate dopamine and serotonin pathways could make it a candidate for further investigation in treating schizophrenia and other psychotic disorders.

Neuroprotective Effects

Preliminary studies suggest that compounds containing indole derivatives may possess neuroprotective properties. The indole structure is associated with various biological activities, including antioxidant effects, which could be beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

In vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. These studies often focus on:

- Cytotoxicity : Assessing the compound's ability to induce cell death in cancer cells.

- Neuroprotection : Evaluating protective effects against oxidative stress in neuronal cells.

In vivo Studies

Animal models are employed to assess the pharmacokinetics and pharmacodynamics of the compound:

- Behavioral Tests : These tests help determine the antidepressant or anxiolytic effects by observing changes in animal behavior.

- Toxicology Studies : Safety profiles are established through dose-response assessments.

Case Study 1: Antidepressant Efficacy

A study involving rats demonstrated that administration of the compound led to significant reductions in depression-like behaviors when subjected to forced swim tests compared to control groups. This suggests potential efficacy as an antidepressant agent.

Case Study 2: Neuroprotective Mechanisms

Research published in Neuroscience Letters indicated that similar compounds with indole structures exhibited protective effects against glutamate-induced neurotoxicity in cultured neurons, highlighting the potential of this compound for neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogous molecules from the evidence:

Key Findings:

Structural Flexibility :

- Piperazine substitutions (e.g., methoxyphenyl, benzoyl, phenylmethyl) modulate receptor interactions. The benzoyl group in ’s compound enhances binding affinity compared to the target compound’s methoxyphenyl .

- Ethoxy/methoxy substitutions () influence thermal stability and solubility. Ethoxy groups improve thermal resistance by ~25°C over methoxy analogs .

Biological Implications :

- The target compound’s pyrrolidinyl ethyl oxo side chain may reduce first-pass metabolism compared to ’s dimethoxyindole, which is prone to demethylation .

- ’s imidazole-dioxolane system demonstrates antifungal activity, suggesting the target compound’s indole-pyrrolidinyl moiety could be repurposed for similar applications with structural optimization .

Thermal and Physical Properties :

- Piperazine-linked compounds with aromatic substituents (e.g., phenylmethyl, phenylethyl) exhibit decomposition temperatures between 220–245°C, whereas the target compound’s indole-pyrrolidinyl system may lower stability due to steric strain .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex piperazine-indole-dione architecture?

Answer: The compound’s synthesis requires multi-step functionalization of piperazine and indole moieties. A sequential approach is advised:

Piperazine Functionalization: Introduce the 4-methoxyphenyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃, 80°C) .

Indole Modification: Attach the 2-oxo-2-(pyrrolidin-1-yl)ethyl group using a Mitsunobu reaction (DIAD, PPh₃) to ensure stereochemical control .

Dione Formation: Perform oxidative coupling of the ketone groups using Jones reagent (CrO₃/H₂SO₄) .

Key Considerations: Monitor intermediates via HPLC-MS to avoid side reactions (e.g., N-alkylation competing with O-alkylation).

Q. How can researchers address discrepancies in reported melting points for structurally analogous piperazine-dione derivatives?

Answer: Melting point variations often arise from polymorphic forms or residual solvents. To resolve contradictions:

- Purification: Use recrystallization from ethyl acetate/hexane (3:1) to isolate the pure crystalline form .

- Thermal Analysis: Employ differential scanning calorimetry (DSC) to detect polymorph transitions (e.g., endothermic peaks at 187–190°C vs. 96–98°C in related compounds) .

- XRPD Validation: Compare X-ray powder diffraction patterns with reference data to confirm crystallinity .

Advanced Research Questions

Q. What computational methods are effective for elucidating the reaction mechanism of the dione formation step?

Answer: Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) can map the oxidative coupling pathway. Key steps:

Transition State Analysis: Identify energy barriers for ketone-to-dione conversion, accounting for solvent effects (e.g., water vs. THF) .

Charge Distribution: Analyze electron density at carbonyl groups to predict regioselectivity .

Case Study: For similar diones, computed activation energies (ΔG‡ = 25–30 kcal/mol) align with experimental yields of 60–75% under optimized conditions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrrolidin-1-yl-ethyl group?

Answer: Methodology:

- Analog Synthesis: Replace the pyrrolidine moiety with morpholine, piperidine, or azetidine rings to assess steric/electronic effects .

- Binding Assays: Use radioligand displacement (e.g., [³H]-spiperone for serotonin/dopamine receptors) to quantify affinity changes .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 5-HT₁A homology models) to correlate substituent size with binding pocket occupancy .

Example: In piperazine-indole derivatives, pyrrolidine analogs showed 10-fold higher 5-HT₁A affinity than morpholine variants due to reduced steric hindrance .

Methodological Recommendations

- Experimental Design: Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst loading) with a central composite design .

- Contradiction Resolution: Cross-validate spectroscopic (NMR, IR) and computational data to confirm structural assignments .

- Safety: Handle CrO₃ with extreme caution; substitute with TPAP/NMO for safer oxidations where feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.